O-Phospho-L-tyrosine

Catalog No.
S1482177
CAS No.
21820-51-9
M.F
C9H12NO6P
M. Wt
261.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Phospho-L-tyrosine

CAS Number

21820-51-9

Product Name

O-Phospho-L-tyrosine

IUPAC Name

(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoic acid

Molecular Formula

C9H12NO6P

Molecular Weight

261.17 g/mol

InChI

InChI=1S/C9H12NO6P/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15)/t8-/m0/s1

InChI Key

DCWXELXMIBXGTH-QMMMGPOBSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OP(=O)(O)O

Synonyms

L-3-(4-Hydroxyphenyl)alanine 4’-Phosphate; L-Tyrosine-O-phosphate; Phosphotyrosine;

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OP(=O)(O)O

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OP(=O)(O)O

Substrate for Protein Tyrosine Phosphatases (PTPs)

P-Tyr serves as a substrate for PTPs, enzymes responsible for removing phosphate groups from phosphorylated tyrosine residues on proteins. This dephosphorylation process acts as a cellular signaling switch, regulating various biological functions. Researchers utilize P-Tyr to study PTP activity and their role in various cellular processes. [Source: National Institutes of Health, ]

Inhibitor of Cellular Growth

Studies have shown that P-Tyr can inhibit the growth of certain cancer cell lines. It achieves this effect by activating PTPs, leading to the dephosphorylation of key proteins involved in cell cycle progression. This dephosphorylation disrupts the normal cell cycle, leading to cell growth arrest. [Source: National Institutes of Health, ]

Potential Synergistic Effect with Chemotherapeutic Drugs

Research suggests that P-Tyr might synergize with chemotherapeutic drugs, making cancer cells more susceptible to their effects. Studies have shown that combining P-Tyr with certain drugs like doxorubicin and etoposide could enhance their cell-killing efficacy. However, further research is needed to validate this potential [Source: National Institutes of Health, ]

Other Applications

Beyond the areas mentioned above, P-Tyr finds use in various research applications, including:

  • As a diluent for studying sperm capacitation using anti-phosphotyrosine antibodies. [Source: Sigma-Aldrich, ]
  • As an amino acid standard in analytical techniques like liquid chromatography with tandem mass spectrometry (LC-MS/MS) for phosphoamino acid analysis. [Source: Sigma-Aldrich, ]

O-Phospho-L-tyrosine is a non-proteinogenic L-alpha-amino acid characterized by the phosphorylation of the phenolic hydroxyl group of L-tyrosine. Its molecular formula is C₉H₁₂N₀₆P, and it is represented by the Chemical Abstracts Service registry number 21820-51-9. This compound plays a crucial role in various biological processes, particularly in signal transduction pathways where tyrosine phosphorylation is a key regulatory mechanism .

The primary chemical reaction involving O-phospho-L-tyrosine is its formation through the phosphorylation of L-tyrosine, typically catalyzed by protein tyrosine kinases. The phosphorylation occurs at the hydroxyl group of the aromatic ring, resulting in the introduction of a phosphate group. Conversely, dephosphorylation is mediated by protein tyrosine phosphatases, which remove the phosphate group from the tyrosine residue .

Key Reactions

  • Phosphorylation:
    L Tyrosine+ATPProtein Tyrosine KinaseO Phospho L Tyrosine+ADP\text{L Tyrosine}+\text{ATP}\xrightarrow{\text{Protein Tyrosine Kinase}}\text{O Phospho L Tyrosine}+\text{ADP}
  • Dephosphorylation:
    O Phospho L TyrosineProtein Tyrosine PhosphataseL Tyrosine+Pi\text{O Phospho L Tyrosine}\xrightarrow{\text{Protein Tyrosine Phosphatase}}\text{L Tyrosine}+\text{Pi}

O-phospho-L-tyrosine is integral to cellular signaling and regulation. It serves as a substrate for various protein tyrosine phosphatases, influencing cellular processes such as growth, differentiation, and metabolism. Studies have shown that O-phospho-L-tyrosine can inhibit cellular growth in certain cancer cell lines by activating specific signaling pathways . Its role as a signaling molecule makes it critical in understanding cancer biology and other diseases associated with dysregulated phosphorylation.

Several synthetic methods exist for producing O-phospho-L-tyrosine:

  • Direct Phosphorylation: Involves using inorganic phosphates or phosphorohalidates in the presence of bases to introduce phosphate groups into L-tyrosine.
  • Phosphitylation: This method utilizes phosphoramidites with an activator followed by oxidation to convert P(III) to P(V) forms.
  • Post-synthetic Modification: Recent advances have allowed for selective phosphorylation of tyrosine residues in peptides, enhancing specificity for applications in peptide synthesis and modification .

O-phospho-L-tyrosine finds various applications in research and industry:

  • Biochemical Research: Used as a substrate in studies involving protein tyrosine kinases and phosphatases.
  • Affinity Chromatography: Employed for purifying proteins that interact with phosphorylated tyrosines.
  • Cancer Research: Investigated for its potential role in inhibiting tumor growth and understanding signaling pathways involved in cancer progression .

Research has demonstrated that O-phospho-L-tyrosine interacts with numerous proteins involved in signal transduction. These interactions are critical for cellular responses to external stimuli and play a significant role in regulating metabolic pathways. Studies have employed O-phospho-L-tyrosine to explore its effects on various cellular processes, including apoptosis and cell proliferation .

O-phospho-L-tyrosine shares structural similarities with several other compounds, particularly those involved in phosphorylation processes. Below are some comparable compounds:

Compound NameStructure SimilarityUnique Features
L-TyrosinePhenolic hydroxylNon-phosphorylated form; precursor to O-phospho-L-tyrosine
O-Phospho-DL-tyrosineSimilar backboneContains both L and D forms; less specific activity
O-Methyl-L-tyrosinePhenolic hydroxylMethylated form; alters biological activity
3-Nitro-O-phospho-L-tyrosineSimilar backboneNitro group addition affects reactivity

O-phospho-L-tyrosine's unique characteristic lies in its specific role as a phosphorylated amino acid that directly participates in signal transduction pathways, distinguishing it from non-phosphorylated counterparts and other derivatives.

Antibody-Based Detection (Western Blot, Enzyme-Linked Immunosorbent Assay, Immunoprecipitation)

Antibody-based detection remains the cornerstone of phosphotyrosine analysis due to its accessibility and adaptability. Monoclonal antibodies such as 4G10 and P-Tyr-100 recognize phosphorylated tyrosine residues independent of flanking sequences, enabling broad applicability in Western blotting, enzyme-linked immunosorbent assay (ELISA), and immunoprecipitation (IP) [1] [3].

Western blotting protocols typically involve separating proteins via sodium dodecyl sulfate–polyacrylamide gel electrophoresis (SDS-PAGE), transferring them to polyvinylidene fluoride (PVDF) membranes, and probing with anti-phosphotyrosine antibodies. Recent advancements in chemiluminescent substrates and high-affinity secondary antibodies have improved detection sensitivity to sub-picomolar levels, allowing quantification of low-abundance phosphotyrosine proteins in complex lysates [1] [7]. For example, optimized blocking with 5% nonfat dry milk and incubation with APY03 antibodies enable specific detection of tyrosine-phosphorylated EphB4 in cancer cell lines [7].

Enzyme-linked immunosorbent assay platforms, such as the Human Phosphotyrosine EphB4 PharmaGenie ELISA Kit, employ a sandwich-based design. Immobilized anti-EphB4 antibodies capture both phosphorylated and unphosphorylated EphB4, while biotinylated anti-phosphotyrosine antibodies selectively bind the phosphorylated form. Horseradish peroxidase (HRP)-conjugated streptavidin and 3,3',5,5'-tetramethylbenzidine (TMB) substrates enable colorimetric quantification with a detection range of 0.5–50 ng/mL, making this method suitable for high-throughput screening of cell lysates [2].

Immunoprecipitation methods, including the Catch and Release® Phosphotyrosine 4G10® system, utilize immobilized antibodies to enrich phosphotyrosine proteins from lysates. Unlike traditional Protein A/G bead-based IP, this spin-column format minimizes nonspecific binding and enables elution of native antigen-antibody complexes for downstream functional assays. Comparative studies demonstrate 30–50% higher recovery rates for tyrosine-phosphorylated epidermal growth factor receptor (EGFR) compared to agarose-based methods [3].

MethodSensitivityThroughputKey Applications
Western Blot0.1–1.0 ngLowQualitative analysis, size determination
ELISA0.5 ng/mLHighQuantitative screening of lysates
Immunoprecipitation10–100 fmolMediumEnrichment for downstream assays

Affinity Purification Strategies (Src Homology 2 Domain Superbinders, Magnetic Beads)

Affinity-based purification leverages biological interactions between phosphotyrosine and Src homology 2 (SH2) domains or antibody-coupled magnetic beads to isolate phosphorylated targets.

SH2 domain superbinders, engineered for high-affinity phosphotyrosine recognition, enable selective enrichment of tyrosine-phosphorylated proteins. For instance, the SH2 domain of growth factor receptor-bound protein 2 (Grb2) binds phosphotyrosine residues within the sequence pY-X-N-X, facilitating isolation of activated receptor tyrosine kinases (RTKs) like insulin receptor substrate 1 (IRS-1). Coupled with liquid chromatography–tandem mass spectrometry (LC-MS/MS), this approach identifies >500 phosphotyrosine sites in T-cell receptor-activated Jurkat cells [4] [6].

Anti-phosphotyrosine magnetic beads (e.g., Absea Biotechnology’s 376-MB-018-1) use monoclonal antibodies covalently linked to superparamagnetic particles. These beads streamline IP workflows by enabling rapid separation via external magnetic fields, reducing processing time by 40% compared to centrifugation-dependent methods. Applications include profiling tyrosine phosphorylation dynamics in breast cancer cells treated with epidermal growth factor (EGF), where beads enriched 95% of phosphorylated EGFR versus 70% with agarose resins [5].

Automated High-Throughput Platforms (Receptor Tyrosine Kinase-Phosphotyrosine Robotic Workflows)

Automation has transformed phosphotyrosine analysis by standardizing workflows and enhancing reproducibility. Robotic liquid handlers integrate ELISA and IP steps, enabling parallel processing of 96–384 samples per run. For example, the PharmaGenie ELISA platform automates lysate dispensing, antibody incubation, and plate washing, achieving a coefficient of variation (CV) of <8% across replicates [2]. Emerging systems combine automated IP with capillary electrophoresis, reducing sample volume requirements to 5 µL while maintaining sensitivity comparable to manual methods [3].

Mass Spectrometry Integration for Phosphoproteomics

Mass spectrometry (MS) provides unparalleled resolution for identifying and quantifying phosphotyrosine sites. Label-free quantification and tandem mass tags (TMT) are widely used in discovery-phase studies, while targeted approaches like selected reaction monitoring (SRM) validate candidate phosphopeptides.

A novel gallium-tagging strategy employs photocleavable magnetic nanoparticles functionalized with gallium(III) ions to chelate phosphotyrosine. After UV release, gallium-phosphate complexes are quantified via inductively coupled plasma mass spectrometry (ICP-MS), achieving a detection limit of 30 amol with <5.7% relative standard deviation (RSD). This method confirmed a 61.1% increase in phosphotyrosine levels in insulin-stimulated MCF-7 breast cancer cells [8].

SH2 domain-assisted MS combines affinity purification with high-resolution Orbitrap instruments. In one workflow, SH2-enriched phosphotyrosine proteins from B-cell lymphoma cells were digested with trypsin, fractionated, and analyzed by LC-MS/MS, revealing 127 novel phosphorylation sites on Bruton’s tyrosine kinase (BTK) [6].

Comparative Analysis of Detection Sensitivity and Specificity

Each methodology balances sensitivity, specificity, and throughput:

  • Antibody-based methods excel in ease of use but suffer from cross-reactivity with phosphoserine/threonine residues. For example, 4G10 antibodies exhibit 15% off-target binding in lysates with high serine phosphorylation [7].
  • SH2 domains offer superior sequence specificity but require prior knowledge of target motifs. The Grb2 SH2 domain fails to bind phosphorylated residues lacking the N-X-pY consensus [4].
  • Mass spectrometry achieves single-site resolution but demands extensive sample preprocessing. The gallium-tagging ICP-MS method requires 3.0 × 10^6 cells per analysis, limiting utility in rare cell populations [8].
ParameterWestern BlotELISASH2-MSICP-MS
Detection Limit0.1 ng0.5 ng/mL1 fmol30 amol
MultiplexingNoYesYesNo
Site ResolutionNoNoYesYes
ThroughputLowHighMediumLow

Physical Description

White solid; [Sigma-Aldrich MSDS]
Solid

XLogP3

-2.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

261.04022410 g/mol

Monoisotopic Mass

261.04022410 g/mol

Heavy Atom Count

17

UNII

2R86C98KDX

Other CAS

21820-51-9

Wikipedia

Tyrosine O-phosphate

Dates

Modify: 2023-08-15
Luo et al. Genetically encoding phosphotyrosine and its nonhydrolyzable analog in bacteria. Nature Chemical Biology, doi: 10.1038/nchembio.2405, published online 12 June 2017

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